molecular formula C11H21NO3S B12111192 Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]- CAS No. 1218627-82-7

Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-

Cat. No.: B12111192
CAS No.: 1218627-82-7
M. Wt: 247.36 g/mol
InChI Key: UYGUSOBCZZNZOX-UHFFFAOYSA-N
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Description

  • Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]- (also known as α-Methylbutyl isobutyrate or 2-Pentyl 2-methylpropanoate) has the chemical formula C9H18O2.
  • It belongs to the class of carboxylic acids and esters.
  • The compound contains a thioether group (sulfur atom) and an amide functional group.
  • Its molecular weight is approximately 158.24 g/mol .
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]- can undergo various reactions, including hydrolysis, esterification, and nucleophilic substitution.

      Common Reagents and Conditions: Acidic or basic hydrolysis conditions are used to break the ester bond. Nucleophilic substitution reactions can occur with thiols or amines.

      Major Products: Hydrolysis yields propanoic acid and the corresponding alcohol .

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying ester hydrolysis and thioester chemistry.

      Biology: Investigated for its potential as a prodrug or drug delivery system due to its ester functionality.

      Medicine: Limited applications, but its reactivity may be relevant in drug metabolism.

      Industry: Not widely used industrially .

  • Mechanism of Action

  • Comparison with Similar Compounds

    Remember that while this compound isn’t widely used, its chemistry provides valuable insights for researchers

    Properties

    CAS No.

    1218627-82-7

    Molecular Formula

    C11H21NO3S

    Molecular Weight

    247.36 g/mol

    IUPAC Name

    2-[1-oxo-1-(pentan-2-ylamino)propan-2-yl]sulfanylpropanoic acid

    InChI

    InChI=1S/C11H21NO3S/c1-5-6-7(2)12-10(13)8(3)16-9(4)11(14)15/h7-9H,5-6H2,1-4H3,(H,12,13)(H,14,15)

    InChI Key

    UYGUSOBCZZNZOX-UHFFFAOYSA-N

    Canonical SMILES

    CCCC(C)NC(=O)C(C)SC(C)C(=O)O

    Origin of Product

    United States

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